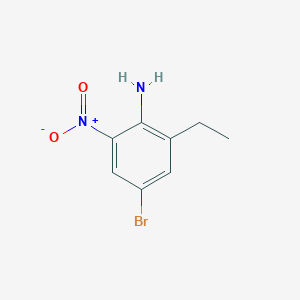

4-Bromo-2-ethyl-6-nitroaniline

Cat. No. B8435246

M. Wt: 245.07 g/mol

InChI Key: AVCMLYYXLHIFFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07312215B2

Procedure details

To a 800 ml pressure flask was added tris(dibenzylideneacetone)dipalladium (2.64 g, 2.88 mmol), 2-(di-t-butylphosphino)biphenyl (1.42 g, 4.75 mmol) and sodium tert-butoxide (17.5 g, 182 mmol). Then dry THF (500 mL), 4-bromo-2-ethyl-6-nitroaniline (30.0 g, 130 mmol) and morpholine (34 ml, 390 mmol) were added. Argon was bubbled through the solution for 1 minute and the flask was sealed. The reaction mixture was stirred at 85° C. for 3 days. THF was evaporated in vacuo and the crude product was preabsorbed on silica and this then transferred on top of a silica gel column. Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient) gave, after evaporation of solvents, the title compound (15.2 g red-brown solid, 49.3%). LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s). Procedure for the Preparation of 4-(3-amino-5-methyl-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Identifiers

|

REACTION_CXSMILES

|

C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+].Br[C:29]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]([NH2:33])=[C:31]([CH2:39]C)[CH:30]=1.[NH:41]1[CH2:46][CH2:45][O:44][CH2:43][CH2:42]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[CH3:39][C:31]1[CH:30]=[C:29]([N:41]2[CH2:46][CH2:45][O:44][CH2:43][CH2:42]2)[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[C:32]=1[NH2:33] |f:1.2,5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.42 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

|

Name

|

|

|

Quantity

|

2.64 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])CC

|

|

Name

|

|

|

Quantity

|

34 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at 85° C. for 3 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Argon was bubbled through the solution for 1 minute

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

THF was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was preabsorbed on silica

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with hexane-ethyl acetate (6:4 to 4:6 to 0:1 gradient)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation of solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

LCMS (M+H)+ m/z 238 (t=0.64 min.) 1H NMR (500 MHz, DMSO-d6) δ 7.32 (1H, s), 7.22 (1H, s), 6.96 (2H, s), 3.72 (4H, broad s), 2.96 (4H, broad s), 2.21 (3H, s)

|

|

Duration

|

0.64 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Procedure for the Preparation of 4-(3-amino-5-methyl-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |